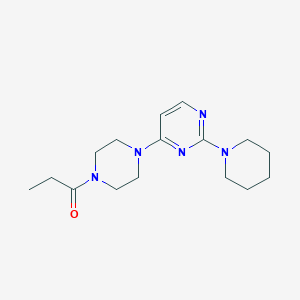

![molecular formula C17H14N2O4S B5549410 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 8-quinolinyl sulfonyl carbamates involves complex organic reactions, often starting from quinoline derivatives. For instance, the synthesis of quinolinyl sulfonate derivatives, which share structural similarities with our compound of interest, involves reactions like SNAr (nucleophilic aromatic substitution) and carbamate formation through reactions with sodium sulfinates or chloroformates under specific conditions (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Molecular Structure Analysis

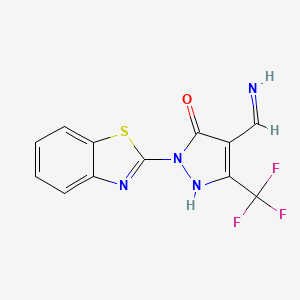

The molecular structure of 8-quinolinyl derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a nitrogen atom at the eighth position. The structural modifications, such as the introduction of a sulfonyl carbamate group, significantly impact the electronic distribution, reactivity, and overall properties of the molecule. For instance, the crystal structure of related compounds often reveals interactions between the quinoline nitrogen and other molecular fragments, indicating complex molecular geometries (Smith et al., 2004)(Smith et al., 2004).

Chemical Reactions and Properties

8-quinolinyl sulfonyl carbamates participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, carbamate formations, and sulfonylation reactions. These reactions are pivotal for the synthesis of more complex molecules and for modifying the compound's properties for specific applications (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Physical Properties Analysis

The physical properties of 8-quinolinyl sulfonyl carbamates, such as solubility, melting point, and crystal structure, are influenced by the nature of the sulfonyl carbamate group attached to the quinoline core. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage (Smith et al., 2004)(Smith et al., 2004).

Chemical Properties Analysis

The chemical properties of 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, including its reactivity, stability, and interaction with various reagents, are crucial for its application in synthetic chemistry. The presence of both quinoline and sulfonyl carbamate moieties contributes to its unique chemical behavior, such as its involvement in nucleophilic aromatic substitution reactions and its potential for further functionalization (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

科学的研究の応用

Copper(II)-catalyzed Remote Sulfonylation

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those related to 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, has been developed using Copper(II) catalysis. This process is significant for its environmentally benign byproducts and utilizes stable, safe sodium sulfinates as sulfide sources, offering a less odorous and more eco-friendly alternative to traditional methods. The synthesized N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives were obtained with moderate to high yields, showcasing the method's efficiency and potential for diverse applications in organic synthesis and drug development (Chengcai Xia et al., 2016).

Acetylcholinesterase Inhibition

Carbamic acid esters derived from quinolin-6-ol, related to this compound, have been identified as novel inhibitors of acetylcholinesterase. This discovery is particularly relevant for Alzheimer's disease treatment, where these compounds have shown promising results in vitro and in vivo, demonstrating cognitive improvements comparable to standard drugs. The compounds' unique structures offer new templates for developing acetylcholinesterase-inhibiting carbamates, potentially leading to new therapeutic options for neurodegenerative diseases (Michael Decker, 2007).

Carbonic Anhydrase Inhibition

Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, closely related to this compound, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. These compounds exhibited significant inhibition against hCA I, hCA II, and hCA IV isoforms, with some showing low nanomolar inhibition ranges. This highlights their potential as lead compounds for designing new inhibitors targeting CA I and II, which could have therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Pavitra S Thacker et al., 2019).

COX-2 Inhibition

A study on 4-carboxyl quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore revealed potent and selective COX-2 inhibitory activity. These compounds, including structures akin to this compound, were designed and synthesized, showing significant potential as selective COX-2 inhibitors. The most potent compound identified in this study was more effective than the reference drug celecoxib, indicating its promise as a therapeutic agent for conditions where COX-2 inhibition is beneficial, such as in inflammation and certain cancers (A. Zarghi et al., 2009).

作用機序

特性

IUPAC Name |

quinolin-8-yl N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-17(20)23-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXSQQKYZVQBMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)